2,5-Diallylbenzene-1,4-diol
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Overview
Description
2,5-Diallylbenzene-1,4-diol is an organic compound with the molecular formula C12H14O2 It is a derivative of benzene, featuring two hydroxyl groups (-OH) at the 1 and 4 positions and two allyl groups (-CH2CH=CH2) at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diallylbenzene-1,4-diol typically involves the allylation of hydroquinone. One common method is the reaction of hydroquinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diallylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The allyl groups can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of 2,5-diallyl-1,4-benzoquinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Diallylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 2,5-Diallylbenzene-1,4-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups at the 1 and 2 positions.
Resorcinol (1,3-dihydroxybenzene): Hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but without allyl groups.
Properties
CAS No. |
7390-41-2 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,5-bis(prop-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H14O2/c1-3-5-9-7-12(14)10(6-4-2)8-11(9)13/h3-4,7-8,13-14H,1-2,5-6H2 |
InChI Key |
ZBWLFAIFBZLNJB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C=C1O)CC=C)O |
Origin of Product |
United States |
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